N-cycloheptyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
Description
N-cycloheptyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazole moiety and a cycloheptyl group
Properties
Molecular Formula |
C14H19N5 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-cycloheptyl-6-pyrazol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C14H19N5/c1-2-4-7-12(6-3-1)18-13-10-14(16-11-15-13)19-9-5-8-17-19/h5,8-12H,1-4,6-7H2,(H,15,16,18) |
InChI Key |
DCCLTLZCEQZHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=CC(=NC=N2)N3C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-diketones.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with a pyrazole derivative in the presence of a base such as potassium carbonate.
Cycloheptyl Substitution: The cycloheptyl group is introduced through a Buchwald-Hartwig amination reaction, where a cycloheptylamine reacts with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a phosphine ligand.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, potassium carbonate, palladium catalysts, phosphine ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-cycloheptyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in cell signaling and proliferation.
Chemical Biology: It can be employed as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N-cycloheptyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the arrest of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound also features a pyrazole and pyrimidine moiety but lacks the cycloheptyl group.
4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: Similar structure but with a pyridine ring instead of a cycloheptyl group.
Uniqueness
N-cycloheptyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of the cycloheptyl group, which can influence its binding affinity and selectivity towards specific molecular targets. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
